molecular formula C25H37N5O3S B6564053 2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 946284-01-1

2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No. B6564053
CAS RN: 946284-01-1
M. Wt: 487.7 g/mol
InChI Key: VIBJHDRKFKRUFQ-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups. These include a pyrimidine ring, a piperazine ring, a piperidine ring, a methoxy group, and a tert-butyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a piperazine ring which is a six-membered ring with two nitrogen atoms, and a piperidine ring which is a six-membered ring with one nitrogen atom . The presence of these heterocycles likely imparts significant polarity to the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the pyrimidine ring might undergo electrophilic aromatic substitution, while the piperazine and piperidine rings might participate in acid-base reactions . The methoxy group could potentially undergo nucleophilic substitution or elimination reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen-containing rings would likely make the compound fairly polar, which could affect its solubility in various solvents. The tert-butyl group could impart some degree of lipophilicity .

Future Directions

Given the complexity of this molecule and the presence of several functional groups known to confer biological activity, it could be of interest for further study in medicinal chemistry. Potential areas of investigation might include synthesizing the compound, studying its reactivity, determining its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

2-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O3S/c1-19-17-23(28-11-7-6-8-12-28)27-24(26-19)29-13-15-30(16-14-29)34(31,32)22-18-20(25(2,3)4)9-10-21(22)33-5/h9-10,17-18H,6-8,11-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBJHDRKFKRUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((5-(Tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

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